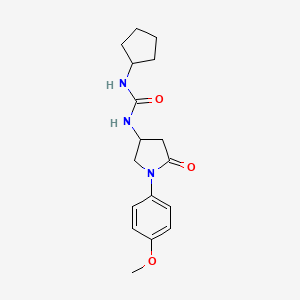

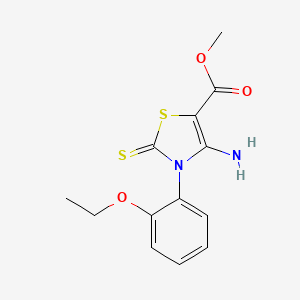

![molecular formula C11H8IN3O2S B2762011 5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 350254-49-8](/img/structure/B2762011.png)

5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the click reaction, leading to the formation of novel derivatives. Specifically, 5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives (denoted as 5a–5k) were synthesized. These compounds were characterized using techniques such as 1H and 13C NMR, infrared spectroscopy (IR), and mass spectrometry. Among these derivatives, compound 5e exhibited high inhibitory activity against cervical cancer cell lines (IC₅₀ = 6.76 μM) .

Applications De Recherche Scientifique

Synthesis and Reactions

- The Biginelli reaction is a pivotal method for synthesizing derivatives of 2-thioxodihydropyrimidinedione, showing the versatility of these compounds in creating a broad array of heterocyclic structures. Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, including methylation, acylation, and condensation reactions to synthesize pyrimidothiazines and indenopyrimidines, demonstrating their wide-ranging synthetic applications Kappe & Roschger, 1989.

Novel Synthetic Strategies

- Sharma et al. (2005) utilized a hetero Diels–Alder reaction with a Biginelli compound to efficiently synthesize pyrimido[4,5-d]pyrimidine analogues. This method showcases the strategic use of cycloaddition reactions to access novel pyrimidine analogues, indicating the potential of these compounds in medicinal chemistry Sharma et al., 2005.

Application in Coordination Chemistry

- Zheng et al. (2003) studied the formation of metal–organic supramolecular architectures using heterocyclic thioether ligands, including pyrimidine derivatives. This research highlights the role of these compounds in the development of new materials with potential applications in catalysis, sensing, and molecular electronics Zheng et al., 2003.

Heterocyclic Compound Development

- The exploration of thioxothienopyrimidinones and their derivatives by El-Baih et al. (2006) demonstrates the synthetic utility of thioxodihydropyrimidinedione in constructing thienopyrimidine derivatives. These compounds have potential applications in the discovery of new drugs and materials due to their diverse biological activities and chemical properties El-Baih et al., 2006.

Biological Activity and Potential Applications

- Aly et al. (2004) reported the synthesis of novel heterocyclic products from reactions involving dihydropyrimidinedione derivatives. Their study provides insights into the potential biological activities of these compounds, suggesting their application in the development of pharmaceuticals Aly et al., 2004.

Propriétés

IUPAC Name |

6-hydroxy-5-[(2-iodophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3O2S/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSKWCDYHJRTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

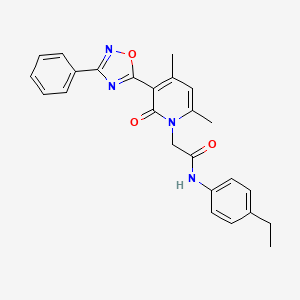

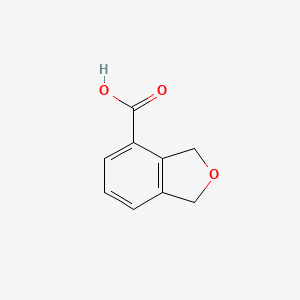

![3-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2761937.png)

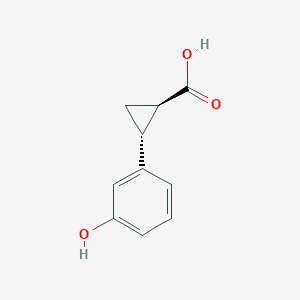

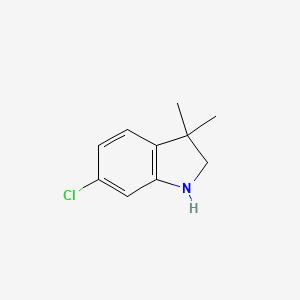

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2761938.png)

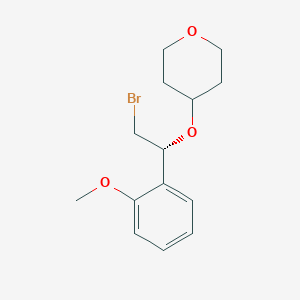

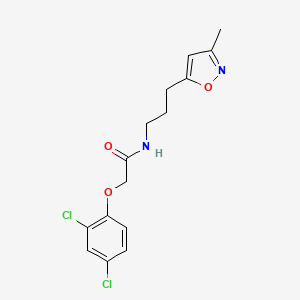

![4-chloro-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2761940.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2761942.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2761944.png)

![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2761951.png)